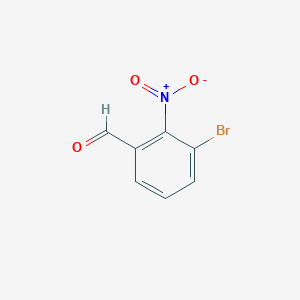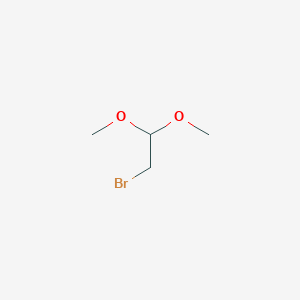
4-Bromoisophthalic acid
Descripción general
Descripción
4-Bromoisophthalic acid is a brominated derivative of isophthalic acid, which is an important intermediate in the synthesis of various chemical compounds. It is particularly relevant in the formation of coordination complexes and has been studied for its potential use in Hydrogen-bonded Organic Frameworks (HOFs) due to its hydrogen-bonding properties . The presence of the bromine atom on the aromatic ring makes it a versatile compound for further chemical modifications.
Synthesis Analysis
The synthesis of derivatives of 4-Bromoisophthalic acid has been explored in several studies. For instance, di-iso-octyl 4-bromophthalate is synthesized from phthalic anhydride, bromine, and isooctyl alcohol through bromination and esterification reactions . Another study describes the synthesis of 4-bromo-5-nitrophthalonitrile from phthalic anhydride through a multi-step process including bromination, dehydration, and nitrating steps . These studies highlight the reactivity of the bromine substituent and the ability to form various functionalized compounds.
Molecular Structure Analysis
The molecular structure of 4-Bromoisophthalic acid derivatives has been characterized using various spectroscopic techniques. For example, the structure of di-iso-octyl 4-bromophthalate was confirmed through 1H-NMR analysis . Similarly, the structure of 4-bromo-5-nitrophthalonitrile was determined by X-ray single-crystal analysis . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
4-Bromoisophthalic acid and its derivatives participate in a variety of chemical reactions. The bromine atom on the aromatic ring is particularly reactive and can undergo further substitution reactions. For instance, the synthesis of carboxyl substituted phthalocyanine compounds involves the use of 4,5-dibromophthalic acid, which is synthesized through electrophilic substitution and oxidation reactions . The reactivity of the bromine atom makes these compounds suitable for a wide range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromoisophthalic acid derivatives are influenced by the presence of the bromine atom and the overall molecular structure. The compounds exhibit diverse structures and properties depending on the substituents and the reaction conditions used during synthesis. For example, various CdII coordination complexes derived from 4-bromoisophthalic acid have been studied, showing different topologies and thermal stabilities . The physical properties such as melting points, solubility, and crystallinity are important for the practical applications of these compounds.
Aplicaciones Científicas De Investigación
General Use of 4-Bromoisophthalic Acid 4-Bromoisophthalic acid is a chemical compound used in various scientific fields. It’s often used as a reagent in the synthesis of other chemical compounds .
Specific Application: Aromatic Bromination One specific application of 4-Bromoisophthalic acid is in the field of organic chemistry, specifically in aromatic bromination .
- Summary of the Application : Aromatic bromination is a type of electrophilic aromatic substitution where a bromine atom is substituted into an aromatic ring. 4-Bromoisophthalic acid can be produced through the bromination of isophthalic acid .
- Methods of Application : The bromination process involves the reaction of bromine in concentrated nitric acid with isophthalic acid at 20°C . In the absence of bromine under the same conditions, 5-nitroisophthalic acid is formed .
- Results or Outcomes : The outcome of this process is the formation of 5-bromoisophthalic acid from isophthalic acid .
Application: Metal-Organic Frameworks (MOFs)
- Summary of the Application : 4-Bromoisophthalic acid can be used as a linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- Methods of Application : The specific methods of application can vary widely depending on the specific MOF being synthesized. Generally, the metal ion and the organic ligand (in this case, 4-Bromoisophthalic acid) are mixed in a solvent under specific conditions to form the MOF .
- Results or Outcomes : The outcome is the formation of a MOF with a specific structure and properties, which can be used in various applications such as gas storage, catalysis, and drug delivery .
Application: High-Performance Liquid Chromatography (HPLC)
- Summary of the Application : 4-Bromoisophthalic acid can be separated using High-Performance Liquid Chromatography (HPLC) on a Newcrom R1 HPLC column .
- Methods of Application : The specific methods of application can vary depending on the specific HPLC system and the sample being analyzed. Generally, the sample is introduced into the HPLC system and is separated based on its interaction with the stationary phase (in this case, a Newcrom R1 HPLC column) .
- Results or Outcomes : The outcome is the separation of 4-Bromoisophthalic acid from other components in the sample, which can be useful in various analytical applications .
Application: Synthesis of Other Chemical Compounds
- Summary of the Application : 4-Bromoisophthalic acid is often used as a reagent in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific compound being synthesized. Generally, 4-Bromoisophthalic acid is used as a starting material or intermediate in various organic reactions .
- Results or Outcomes : The outcome is the formation of a new chemical compound with specific properties, which can be used in various applications .
Application: Laboratory Chemicals
- Summary of the Application : 4-Bromoisophthalic acid can be used as a laboratory chemical in various experimental procedures .
- Methods of Application : The specific methods of application can vary widely depending on the specific experiment being conducted. Generally, 4-Bromoisophthalic acid is used as a reagent or solvent in various laboratory procedures .
- Results or Outcomes : The outcome can vary widely depending on the specific experiment being conducted .
Safety And Hazards
4-Bromoisophthalic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers A paper titled “A New 2D Europium(III) Coordination Polymer Based on 4-Bromoisophthalate Ligand: Synthesis, X-ray Structure, Luminescent and Magnetic Properties” discusses the synthesis and properties of a new 2D europium coordination polymer based on 4-Bromoisophthalate ligand .
Propiedades
IUPAC Name |
4-bromobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQIEZXCNYUWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219509 | |
| Record name | 4-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisophthalic acid | |
CAS RN |
6939-93-1 | |
| Record name | 4-Bromo-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6939-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOISOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8MA69VHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)
![Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron](/img/structure/B145956.png)




![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)